1-(4-Methoxyphenyl)-2-phenylethanone

Antioxidant DPPH Assay Free Radical Scavenging

Challenge: Achieving >99% optical purity in asymmetric amine synthesis requires precise chiral auxiliaries. Solution: 1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) delivers: • **Asymmetric synthesis**: Documented >99% enantiopurity for intermediates like Sitagliptin • **Antimicrobial SAR**: MIC 50-200 µg/mL vs. common pathogens • **Antioxidant assays**: DPPH scavenging IC50 = 25 µg/mL • **UV polymerization**: Effective photoinitiator for coatings & adhesives Immediate shipment, research-grade purity.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 1023-17-2
Cat. No. B030599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-phenylethanone
CAS1023-17-2
Synonyms1-(4-Methoxyphenyl)-2-phenyl-ethanone;  2-Phenyl-p-methoxyacetophenone;  4-Methoxy-α-phenylacetophenone;  4-Methoxydeoxybenzoin;  Benzyl p-Methoxyphenyl Ketone;  NSC 26658;  p-Anisyl Benzyl Ketone; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyPLALKSRAHVYFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-2-phenylethanone: Key Intermediate Profile


1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) is an aromatic ketone classified as a deoxybenzoin derivative, featuring a 4-methoxyphenyl ring linked to a phenyl group via an ethanone bridge [1]. This scaffold serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals . The presence of the electron-donating methoxy group at the para position enhances solubility in organic solvents and modulates reactivity in condensation and reduction reactions, distinguishing it from unsubstituted or differently substituted analogs [2].

Synthesis Workflow Deoxybenzoin scaffold for pharmaceutical intermediate synthesis
Stereochemical control Supports enantioselective chiral auxiliary applications
Functional Screening Reported antioxidant and antimicrobial screening contexts
Materials Research Designated photoinitiator for UV-curable polymer systems

1-(4-Methoxyphenyl)-2-phenylethanone: Substitution Limitations


The para-methoxy substitution pattern of 1-(4-methoxyphenyl)-2-phenylethanone confers distinct physicochemical and biological properties compared to its ortho-, meta-, and unsubstituted analogs, as well as derivatives with alternative 4-position substituents [1]. Simple in-class interchange without understanding these quantifiable differences can lead to suboptimal synthetic yields, altered reactivity, and unforeseen biological activity . The following evidence demonstrates why this specific regioisomer and substitution pattern must be evaluated on its own quantitative merits.

Regioisomer Ortho- or meta-methoxy isomers may shift reactivity and biological readouts; direct interchange not supported.
4-Substituent Analogues with 4-hydroxy or 4-ethoxy groups can alter electron density, affecting reaction yields and photoinitiation.
Unsubstituted Unsubstituted deoxybenzoin lacks the documented chiral auxiliary and photoinitiator profiles; expect different functional outcomes.

1-(4-Methoxyphenyl)-2-phenylethanone: Differentiation Evidence


Antioxidant Activity: DPPH Radical Scavenging

1-(4-Methoxyphenyl)-2-phenylethanone demonstrates measurable antioxidant activity in the DPPH radical scavenging assay with an IC50 value of 25 µg/mL . This value indicates its potential to neutralize free radicals, a property relevant for applications in oxidative stress research and formulation stability. While direct IC50 data for all close analogs under identical conditions are not available, this baseline provides a quantitative anchor for comparison when evaluating this scaffold's utility in antioxidant-related research.

DPPH Scavenging
Reported
IC₅₀ 25 µg/mL
Supports antioxidant screening context
Data to verify; comparator values not available
Antioxidant DPPH Assay Free Radical Scavenging

Antibacterial MIC Profile

The compound displays a defined antibacterial profile, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various bacterial strains . Notably, against Staphylococcus aureus, an MIC of 100 µg/mL is reported . This data provides a quantitative benchmark for assessing its antimicrobial potential relative to other deoxybenzoin derivatives, where potency can vary significantly based on substitution pattern [1].

Antibacterial MIC
Reported
MIC 50–200 µg/mL
S. aureus 100 µg/mL
Reported MIC endpoint context
Class-level variation; source-specific review advised
Antimicrobial MIC Staphylococcus aureus

Photoinitiator for UV-Curable Systems

1-(4-Methoxyphenyl)-2-phenylethanone is characterized as a photoinitiator in polymer chemistry, specifically for UV-curable systems such as coatings, inks, and adhesives . Its ability to absorb UV light and initiate polymerization is attributed to its aromatic ketone structure with a 4'-methoxy substituent [1]. While quantitative kinetic data (e.g., polymerization rate, quantum yield) for this specific compound are not provided, its commercial designation as a photoinitiator differentiates it from non-photoactive deoxybenzoin analogs lacking this substitution pattern .

Photoinitiator
Class-level inference
Designated for UV-curable systems
Functional differentiation from non-photoactive analogs
Quantitative kinetic data not provided
Photoinitiator UV-Curing Polymer Chemistry

Chiral Auxiliary in Asymmetric Synthesis

The compound functions as a chiral auxiliary in asymmetric synthesis, enabling the preparation of chiral amines such as (S)-(-)-1-(4-methoxyphenyl)ethylamine with an optical purity exceeding 99% . This high stereoselectivity is critical for synthesizing enantiopure pharmaceuticals (e.g., Sitagliptin intermediates) . In contrast, unsubstituted deoxybenzoin or analogs with different substitution patterns lack this documented utility in asymmetric transformations, making the para-methoxy derivative the preferred choice for stereoselective syntheses .

Chiral Auxiliary
Reported
Optical purity >99%
Enantioselective synthesis workflow context
Verification under specific conditions recommended
Chiral Auxiliary Asymmetric Synthesis Enantioselective

1-(4-Methoxyphenyl)-2-phenylethanone: Application Scenarios


Chiral Amine Synthesis for Pharmaceutical Intermediates

Utilize 1-(4-methoxyphenyl)-2-phenylethanone as a chiral auxiliary in the asymmetric synthesis of enantiopure amines. Documented optical purities exceeding 99% make it suitable for producing key intermediates for drugs like Sitagliptin .

Antimicrobial Derivative Development

Employ the compound as a starting scaffold for synthesizing novel antimicrobial agents. Its established MIC range of 50-200 µg/mL against common pathogens provides a quantitative baseline for structure-activity relationship (SAR) studies .

Antioxidant and Formulation Stability Research

Incorporate 1-(4-methoxyphenyl)-2-phenylethanone in studies of oxidative stress or as a stabilizer in formulations. Its DPPH radical scavenging IC50 of 25 µg/mL offers a measurable antioxidant capacity for comparative evaluations .

UV-Curable Coatings and Adhesives Formulation

Use as a photoinitiator in UV-curable polymer systems, including coatings, inks, and adhesives. Its 4'-methoxy substitution pattern enables effective UV light absorption and initiation of polymerization, a function not shared by unsubstituted deoxybenzoin .

Application
Selection Property
Validation Focus
Chiral amine synthesis research
Chiral auxiliary capability
Enantiomeric purity verification
Antimicrobial derivative development
Antimicrobial screening context
MIC endpoint validation
Oxidative stress research
Antioxidant capacity screening
DPPH assay benchmarking
UV-curable polymer research
Photoinitiator function
Photoinitiation efficiency review

Technical Documentation Hub

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49 linked technical documents
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